H-D-Val-D-val-OH chemical properties
H-D-Val-D-val-OH chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of H-D-Val-D-Val-OH
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of the dipeptide H-D-Val-D-Val-OH, also known as D-valyl-D-valine. Composed of two D-valine residues, this molecule is of significant interest in the fields of medicinal chemistry and drug development. The incorporation of D-amino acids offers distinct advantages over their natural L-counterparts, most notably enhanced enzymatic stability, which can lead to improved pharmacokinetic profiles for peptide-based therapeutics. This document delves into the fundamental physicochemical properties of H-D-Val-D-Val-OH, outlines detailed protocols for its synthesis and purification, discusses methods for its analytical characterization, and explores its biological significance and potential applications. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel peptide-based drugs and biomaterials.
Introduction: The Significance of D-Stereochemistry in Peptide Science
H-D-Val-D-Val-OH is a dipeptide formed from the condensation of two D-valine amino acids via a peptide bond[1]. While structurally simple, its importance lies in the stereochemistry of its constituent residues. In nature, proteins and peptides are almost exclusively composed of L-amino acids. Consequently, proteases and other metabolic enzymes have evolved to recognize and degrade L-peptides efficiently. The substitution of L-amino acids with their D-enantiomers creates peptides that are sterically incompatible with the active sites of these enzymes, rendering them highly resistant to proteolysis[2].
This intrinsic resistance to enzymatic degradation is a cornerstone of modern peptide drug development. D-peptides exhibit prolonged plasma half-lives, improved oral bioavailability, and enhanced stability in biological environments[2]. Therefore, H-D-Val-D-Val-OH serves not only as a simple dipeptide but also as a crucial chiral building block for the synthesis of more complex, enzymatically stable peptide therapeutics aimed at a wide range of diseases[3].
Below is the chemical structure of H-D-Val-D-Val-OH, illustrating the peptide bond linking the two D-valine residues.
Caption: Chemical structure of H-D-Val-D-Val-OH.
Physicochemical Properties
While specific experimental data for H-D-Val-D-Val-OH is not extensively documented in publicly available literature, its properties can be reliably inferred from the known characteristics of its constituent amino acid, D-valine, and the general properties of dipeptides. Dipeptides are typically white, crystalline solids with higher aqueous solubility than their parent amino acids[4].
| Property | Value / Description | Source / Rationale |
| IUPAC Name | (2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid | Based on IUPAC nomenclature rules. |
| Synonyms | D-valyl-D-valine | Common nomenclature. |
| CAS Number | Not assigned. The constituent, D-Valine, is 640-68-6. | [5] |
| Molecular Formula | C₁₀H₂₀N₂O₃ | Derived from the structure. |
| Molecular Weight | 216.28 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a white to off-white crystalline powder. | General property of dipeptides[4]. |
| Melting Point | Not determined. Expected to be higher than D-valine (>298 °C, with decomposition). | Peptides generally have high melting points. D/L-Valine decomposes at 298 °C[6]. |
| Solubility | Expected to be soluble in water and polar organic solvents. | Dipeptides are often more water-soluble than the parent amino acids[4]. The two isopropyl groups may limit very high aqueous solubility. |
| pKa (α-COOH) | Estimated ~3.0 - 3.5 | Typical range for the C-terminal carboxyl group in dipeptides. |
| pKa (α-NH₃⁺) | Estimated ~8.0 - 8.5 | Typical range for the N-terminal amino group in dipeptides. |
| Stability | Lyophilized powder is stable for years at -20°C. Solutions are less stable and should be stored frozen in aliquots. | General stability of peptides[7][8]. |
Synthesis and Purification
The synthesis of H-D-Val-D-Val-OH is most efficiently achieved using Solid-Phase Peptide Synthesis (SPPS), which allows for high yields and simplified purification[9]. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is preferred due to its use of milder deprotection conditions compared to the Boc/Bzl strategy[10].
The causality behind this choice lies in the orthogonality of the protecting groups. The Fmoc group is base-labile (removed by piperidine), while the side-chain and C-terminal protecting groups are acid-labile (removed by trifluoroacetic acid, TFA). This allows for the selective removal of the N-terminal protecting group at each cycle without disturbing the peptide's anchor to the resin or any side-chain protection.
Caption: General workflow for the Solid-Phase Peptide Synthesis of H-D-Val-D-Val-OH.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol describes a representative synthesis on a 0.1 mmol scale.
-
Resin Preparation:
-
Place 0.1 mmol of Fmoc-D-Val-Wang resin in a peptide synthesis vessel.
-
Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).
-
-
First Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Coupling the Second Amino Acid:
-
In a separate vial, dissolve Fmoc-D-Val-OH (0.4 mmol, 4 equivalents), HBTU (0.39 mmol, 3.9 equivalents), and HOBt (0.4 mmol, 4 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to activate the carboxyl group.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Self-Validation Check: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.
-
-
Final Deprotection:
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform the Fmoc deprotection as described in step 2.
-
Wash the resin-bound dipeptide thoroughly with DMF (3x), DCM (3x), and finally with methanol (3x).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v). The TIS acts as a scavenger to prevent side reactions.
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile and purify using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions corresponding to the major peak and confirm the mass of the product using mass spectrometry.
-
-
Lyophilization:
-
Pool the pure fractions and freeze-dry to obtain H-D-Val-D-Val-OH as a white, fluffy powder.
-
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized dipeptide.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the structure. The expected chemical shifts (in D₂O) are:
-
α-protons (CH-NH₂ and CH-C=O): ~3.5-4.2 ppm. These will appear as doublets due to coupling with the adjacent β-protons[11][12].
-
β-protons (CH-(CH₃)₂): ~2.0-2.3 ppm. These will be complex multiplets due to coupling with the α-proton and the six methyl protons.
-
γ-protons (CH₃): ~0.9-1.1 ppm. The four methyl groups will appear as two pairs of doublets due to the diastereotopic nature of the isopropyl groups.
-
Amide proton (NH): In a non-deuterated solvent like DMSO-d₆, this would appear as a doublet around 8.0-8.5 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl carbons (C=O): ~170-175 ppm.
-
α-carbons: ~55-60 ppm.
-
β-carbons: ~30-35 ppm.
-
γ-carbons (CH₃): ~18-20 ppm.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI-MS) is typically used. The expected molecular ion peak for the protonated molecule [M+H]⁺ would be at m/z 217.29.
-
Tandem MS (MS/MS) will show characteristic fragmentation patterns. The primary fragments observed will be the b₁ and y₁ ions resulting from the cleavage of the peptide bond[13][14].
-
b₁ ion: [H-D-Val]⁺ at m/z 100.07
-
y₁ ion: [H-D-Val-OH + H]⁺ at m/z 118.08
-
-
-
Infrared (IR) Spectroscopy:
-
N-H stretch (amine): ~3200-3500 cm⁻¹ (broad)
-
C=O stretch (carboxyl): ~1700-1725 cm⁻¹
-
C=O stretch (amide I band): ~1630-1680 cm⁻¹
-
N-H bend (amide II band): ~1510-1550 cm⁻¹
-
Biological Significance and Applications in Drug Development
The primary value of H-D-Val-D-Val-OH in drug development stems from its D-configuration, which confers significant resistance to enzymatic degradation[2]. This property is highly desirable for creating peptide-based therapeutics with improved in vivo stability and longer duration of action.
Key Advantages and Applications:
-
Enhanced Enzymatic Stability: Peptides composed of D-amino acids are not recognized by most endogenous proteases, leading to a significantly longer half-life in the body compared to their L-peptide counterparts. This reduces the required dosing frequency and can improve patient compliance[3].
-
Chiral Building Block: H-D-Val-D-Val-OH serves as a fundamental building block for the synthesis of more complex D-peptides. These larger peptides can be designed to mimic or block the interactions of natural L-peptides with their biological targets, but with a much-improved pharmacokinetic profile[3].
-
Improved Oral Bioavailability: While still a challenge for peptides, the increased stability of D-peptides can lead to better survival in the harsh environment of the gastrointestinal tract, potentially improving oral bioavailability.
-
Reduced Immunogenicity: Because D-peptides are not typically processed and presented by the major histocompatibility complex (MHC), they may have a lower potential to elicit an immune response compared to L-peptides.
-
Therapeutic Potential: D-valine itself is an important intermediate in the synthesis of various drugs, including semi-synthetic antibiotics and antiviral agents[15]. Dipeptides and tripeptides containing D-amino acids have been investigated as DPP IV inhibitors for diabetes and as excitatory amino acid antagonists[1].
Safety, Handling, and Storage
As a laboratory chemical, H-D-Val-D-Val-OH should be handled with appropriate care, following standard laboratory safety procedures.
-
Safety:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of the powder by handling it in a well-ventilated area or a fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
-
Handling:
-
Before opening, allow the container of the lyophilized peptide to equilibrate to room temperature to prevent condensation of moisture, which can degrade the peptide[8].
-
For preparing solutions, use high-purity solvents. If solubility is an issue, sonication can be used to aid dissolution.
-
-
Storage:
-
Lyophilized Powder: For long-term storage, the lyophilized peptide should be kept in a tightly sealed container at -20°C or -80°C, protected from light[7][16]. Under these conditions, it can be stable for several years.
-
In Solution: Peptides are less stable in solution. It is recommended to prepare stock solutions, aliquot them into single-use vials, and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation[8][17].
-
References
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Carl ROTH. (n.d.). D-Valine, 100 g, CAS No. 640-68-6. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN102070473B - Method for synthesizing D-valine.
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Huber, A. (n.d.). peptide nmr. Retrieved from [Link]
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Wikipedia. (n.d.). Dipeptide. Retrieved from [Link]
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Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]
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GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]
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Neuland Labs. (2025). Solid Phase Peptide Synthesis Process and Applications 2025. Retrieved from [Link]
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PubChem. (n.d.). D-Valine, D-valyl-D-valyl- (CID 7015201). Retrieved from [Link]
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The Importance of High-Purity D-Valine in Modern Drug Development. (n.d.). Retrieved from [Link]
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SIELC Technologies. (n.d.). D-Valine. Retrieved from [Link]
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AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
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PubChem. (n.d.). N-(N-Benzyloxycarbonyl-D-Valyl)-D-Valine (CID 73899869). Retrieved from [Link]
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Wikipedia. (n.d.). Valine. Retrieved from [Link]
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AAPPTEC. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
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ChemRxiv. (2022). Conformational origins of dipeptide phase properties. Retrieved from [Link]
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YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Medical News Today. (2025). Peptides: What are they, uses, and side effects. Retrieved from [Link]
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PubChem. (n.d.). l-Valyl-d-valin (CID 129643457). Retrieved from [Link]
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ResearchGate. (2015). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. Retrieved from [Link]
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YouTube. (2018). Fundamentals of MS (7 of 7) - Fragmentation. Retrieved from [Link]
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AAPPTEC. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
RSC Publishing. (2019). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Retrieved from [Link]
-
YouTube. (2025). How Is Solid-Phase Peptide Synthesis Automated? - Chemistry For Everyone. Retrieved from [Link]
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Biotage. (2023). What is solid phase peptide synthesis?. Retrieved from [Link]
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PubMed. (2006). Mass spectrometry of peptides and proteins. Retrieved from [Link]
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Study.com. (n.d.). Video: Dipeptide Definition, Structure & Examples. Retrieved from [Link]
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Concierge MD LA. (2025). The 6 Biggest Benefits Of Peptide Therapy. Retrieved from [Link]
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Bio-Synthesis. (n.d.). Peptide handling & storage guidelines - How to store a peptide?. Retrieved from [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
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Oldfield Group Website. (n.d.). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Retrieved from [Link]
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Wikipedia. (n.d.). Leucine. Retrieved from [Link]
-
Renfrow, M. B. (2010). Peptide ion fragmentation in mass spectrometry. Retrieved from [Link]
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